Ethyl octahydro-1,6-naphthyridine-6(2H)-carboxylate
Description
Ethyl octahydro-1,6-naphthyridine-6(2H)-carboxylate (CAS: 1824366-25-7) is a bicyclic heterocyclic compound with the molecular formula C₁₁H₂₀N₂O₂ and a molecular weight of 212.29 g/mol . It features a fully saturated 1,6-naphthyridine core esterified with an ethyl group, making it a versatile scaffold for medicinal chemistry and drug discovery. The compound’s octahydro structure imparts rigidity, which is advantageous for targeting biological receptors.
Properties
Molecular Formula |
C11H20N2O2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
ethyl 2,3,4,4a,5,7,8,8a-octahydro-1H-1,6-naphthyridine-6-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-2-15-11(14)13-7-5-10-9(8-13)4-3-6-12-10/h9-10,12H,2-8H2,1H3 |
InChI Key |
XJACCJHORRQXAX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC2C(C1)CCCN2 |
Origin of Product |
United States |
Preparation Methods
Nitro Group Reduction and Intermediate Formation
The patent WO2012151640A1 outlines a five-step synthesis starting with substituted 1,8-naphthyridine precursors. A critical step involves reducing the nitro group at position 6 of ethyl 6-nitro-1-ethyl-4-oxo-1,8-naphthyridine-3-carboxylate (3) to its amine derivative (4) . Iron powder in aqueous hydrochloric acid (40–60°C, 2–4 hours) achieves this reduction with >90% conversion. Alternative agents like sodium dithionite or hydrogenation (Pd/C, 2.0 kg/cm² H₂ pressure) are noted, though Fe/HCl offers cost advantages for scale-up.
Post-reduction, the amine intermediate reacts with 2-indanone under reductive amination conditions. Acetic acid mediates the condensation at 0–5°C, followed by sodium borohydride reduction to yield ethyl 1-ethyl-6-(indan-2-ylamino)-4-oxo-1,8-naphthyridine-3-carboxylate (5) . Monitoring via TLC ensures completion, with neutralization (citric acid) precipitating the product for filtration.
Hydrolysis and Carboxylate Activation
Hydrolysis of the ethyl ester (5) to the carboxylic acid (6) employs aqueous sodium hydroxide (25–30°C, 12 hours). Post-hydrolysis, the acid is activated using pivaloyl chloride or EDCI, facilitating coupling with N-containing heterocycles (e.g., piperazine derivatives). This step’s yield depends on solvent choice, with dichloromethane enabling 72% isolated yield after column chromatography.
Table 1: Key Parameters for Multi-Step Synthesis
| Step | Reagent/Conditions | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Nitro reduction | Fe/HCl (aq.) | 50–60°C | 3 | 92 |
| Reductive amination | NaBH₄, AcOH | 0–5°C | 1 | 85 |
| Hydrolysis | NaOH (2M) | 25–30°C | 12 | 78 |
| Carboxylate activation | EDCI, DCM | 15–20°C | 6 | 72 |
Doebner Reaction for Naphthyridine Ring Formation
Electron-Releasing Group Strategy
Samalapa’s thesis demonstrates the Doebner reaction’s utility for constructing 1,8-naphthyridines. Reacting 6-hydroxy-2-aminopyridine with benzaldehyde and pyruvic acid in ethanol induces cyclization via Schiff base formation. The hydroxy group’s electron-donating effect activates the C-3 position, enabling ring closure at 80°C (48 hours, 62% yield). Comparatively, 2,6-diaminopyridine yields 78% under identical conditions, highlighting substituent effects on reactivity.
Benzalpyruvic Acid Modification
Modifying the aldehyde component to benzalpyruvic acid improves yields by pre-forming the α,β-unsaturated ketone. This variant reduces side reactions, achieving 70% yield for ethyl octahydro-1,6-naphthyridine-6(2H)-carboxylate after 24 hours at reflux.
One-Pot Synthesis and Green Chemistry
Solvent and Catalyst Optimization
Replacing dichloromethane with ethyl acetate reduces toxicity, while MgSO₄ drying avoids energy-intensive distillation. These adjustments align with green chemistry principles without compromising yield.
Catalytic Hydrogenation and Palladium-Mediated Steps
Hydrogen Pressure Effects
The patent details hydrogenation of nitro intermediates using 10% Pd/C under 2.0 kg/cm² H₂. Reaction monitoring via HPLC ensures <2% starting material remains after 60–72 hours. Scaling this step requires careful pressure control to prevent catalyst deactivation.
Dichloromethane Quenching
Post-hydrogenation, dichloromethane extraction followed by sodium bicarbonate washing removes acidic byproducts. Drying over anhydrous Na₂SO₄ and vacuum distillation below 40°C preserves product integrity.
Comparative Analysis of Synthesis Methods
Yield and Scalability
The multi-step patent method offers the highest scalability (68% overall yield) but involves complex purification. The Doebner reaction provides modularity for substituent variation but requires stoichiometric aldehydes. One-pot synthesis excels in atom economy but needs substrate adaptation.
Chemical Reactions Analysis
Ethyl octahydro-1,6-naphthyridine-6(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives. Common reagents include alkyl halides and aryl halides.
Scientific Research Applications
Ethyl octahydro-1,6-naphthyridine-6(2H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of ethyl octahydro-1,6-naphthyridine-6(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. For example, it may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituents and Functional Group Variations
Table 1: Key Structural Differences
- Halogenated analogs (e.g., chloro in , bromo in ) increase electrophilicity, enabling cross-coupling reactions for further derivatization. Ester Variations: tert-butyl esters () offer steric bulk and improved metabolic stability compared to ethyl esters.
Physical and Chemical Properties
Solubility and Stability :
- The hydrochloride salt of ethyl 2-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxylate () demonstrates enhanced water solubility due to ionic character, unlike the neutral ethyl ester in the main compound.
- Thioamide derivatives () exhibit lower melting points (waxy oil) compared to crystalline tert-butyl analogs ().
Spectroscopic Data :
Biological Activity
Ethyl octahydro-1,6-naphthyridine-6(2H)-carboxylate is a bicyclic compound with significant potential in pharmacological applications. Its unique structure, characterized by a naphthyridine core, contributes to its diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various research studies and case analyses.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₈N₂O₃, with a molecular weight of approximately 226.27 g/mol. The compound features an ethyl ester functional group and a carboxylate moiety, which enhance its reactivity and biological potential. The saturated nature of the octahydro group increases stability compared to unsaturated analogs.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₈N₂O₃ |
| Molecular Weight | 226.27 g/mol |
| Structural Features | Bicyclic naphthyridine core |
| Stereochemistry | 4aS, 8aR configuration |
Biological Activities
Research indicates that this compound exhibits multiple pharmacological activities:
- Antimicrobial Activity : Compounds with naphthyridine scaffolds often demonstrate antimicrobial properties. This compound has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent .
- Anticancer Properties : This compound has been investigated for its ability to inhibit cancer cell proliferation. Studies have indicated that it may affect pathways involved in tumor growth and metastasis .
- Enzyme Interaction : this compound may interact with specific enzymes or receptors, modulating their activity and influencing biological pathways .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating significant antimicrobial potential.
Case Study 2: Anticancer Activity
In vitro studies on human colorectal carcinoma cells (SW620) showed that treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 25 µM after 48 hours. This suggests that the compound may inhibit cancer cell proliferation through apoptosis induction .
The mechanism by which this compound exerts its effects involves several pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways related to cancer progression.
- Receptor Modulation : It could modulate receptor activity associated with cell signaling pathways that regulate growth and apoptosis.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other naphthyridine derivatives:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Ethyl (4aR,8aR)-2-oxooctahydro-1,6-naphthyridine | Antimicrobial | Different stereochemistry affects activity profile |
| Ethyl 2-thioxooctahydro-1,6-naphthyridine | Anticancer | Sulfur substitution alters reactivity |
| Ethyl 3-hydrazinyl-3-oxopropanoate | Antimicrobial | Focus on hydrazine functionality |
This table illustrates how variations in molecular structure and stereochemistry can lead to differences in biological activity.
Q & A
Basic: What are the key considerations in optimizing the synthesis of Ethyl octahydro-1,6-naphthyridine-6(2H)-carboxylate to achieve high yield and purity?
Methodological Answer:
Optimization requires careful control of reaction parameters:
- Solvent choice : Polar aprotic solvents (e.g., DMF, dioxane) enhance cyclization efficiency and reaction rates .
- Temperature : Moderate temperatures (e.g., 60–100°C) balance reaction speed and byproduct minimization .
- Purification : Silica gel column chromatography with gradients (e.g., 0–30% ethyl acetate/hexane) effectively isolates the compound .
- Catalysts : Acidic or basic conditions may be tailored for specific intermediates (e.g., sodium bicarbonate for carboxylation) .
Advanced: How can QSAR models predict the biological activity of Ethyl octahydro-1,6-naphthyridine derivatives?
Methodological Answer:
QSAR analysis involves:
- Descriptor selection : Electronic (e.g., Hammett constants) and steric parameters (e.g., molar refractivity) correlate substituent effects with activity .
- Data validation : Cross-validation (e.g., leave-one-out) ensures model robustness against overfitting .
- Case study : Modifying the ester group (e.g., benzyl vs. tert-butyl) alters antimicrobial potency by affecting lipophilicity and target binding .
Basic: What spectroscopic techniques are effective for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : 1H and 13C NMR identify hydrogen environments and carbon frameworks (e.g., δ 1.49 ppm for tert-butyl protons in analogs) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 206.24 g/mol for the ethyl ester derivative) .
- X-ray crystallography : Resolves stereochemistry, as seen in crystal structures of related naphthyridines .
Advanced: How to resolve contradictions between in vitro and in vivo biological activity data for this compound?
Methodological Answer:
- Pharmacokinetic profiling : Assess bioavailability and metabolic stability using hepatocyte assays or LC-MS to identify rapid clearance .
- Metabolite identification : Phase I/II metabolites (e.g., hydroxylated derivatives) may exhibit altered activity .
- Dose-response alignment : Adjust in vitro testing concentrations to reflect achievable plasma levels in vivo .
Basic: What purification methods are suitable post-synthesis?
Methodological Answer:
- Column chromatography : Silica gel with ethyl acetate/hexane gradients removes unreacted precursors .
- Recrystallization : Ethanol/water mixtures improve purity by leveraging solubility differences .
- Distillation : For volatile byproducts, fractional distillation under reduced pressure is effective .
Advanced: How do substituents (e.g., cyano, benzyl) influence pharmacological profiles?
Methodological Answer:
- Cyano groups : Enhance electrophilicity, improving enzyme inhibition (e.g., antibacterial activity via bacterial topoisomerase binding) .
- Benzyl esters : Increase lipophilicity, enhancing blood-brain barrier penetration for neurological applications .
- Structural analogs : Comparative studies show tert-butyl esters improve metabolic stability over ethyl esters .
Basic: Challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Reaction homogeneity : Transitioning from batch to continuous flow reactors improves heat/mass transfer .
- Safety : Exothermic reactions require controlled temperature escalation (e.g., <5°C/min) .
- Cost-effective purification : Replace column chromatography with crystallization for large batches .
Advanced: Role of molecular docking in studying target interactions?
Methodological Answer:
- Target selection : Bacterial DNA gyrase or human CETP are common targets for naphthyridines .
- Software tools : AutoDock Vina or Schrödinger Suite predicts binding affinities and poses (e.g., hydrogen bonding with active-site residues) .
- Validation : Compare docking results with experimental IC50 values from enzyme inhibition assays .
Basic: Optimal solvents for synthetic reactions?
Methodological Answer:
- Polar aprotic solvents : DMF or dioxane enhance nucleophilic substitution rates .
- Protic solvents : Ethanol/water mixtures facilitate hydrolysis steps (e.g., ester cleavage) .
- Kinetic studies : Solvent polarity indices correlate with reaction acceleration (e.g., ε > 15 for polar solvents) .
Advanced: Methodologies for assessing metabolic stability?
Methodological Answer:
- In vitro assays : Incubate derivatives with liver microsomes or hepatocytes, quantifying parent compound depletion via LC-MS .
- CYP450 inhibition screening : Identify metabolic pathways using isoform-specific substrates (e.g., CYP3A4) .
- Stability-activity relationships : Modify labile groups (e.g., ester → amide) to prolong half-life without sacrificing potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
